BenchChemオンラインストアへようこそ!

PF-03715455

pulmonary pharmacology LPS challenge model neutrophilic inflammation

PF-03715455 is an inhaled p38α MAPK inhibitor (IC50 0.88 nM) engineered for pulmonary delivery with high intrinsic clearance and low oral bioavailability, ensuring lung-localized target engagement. 26-fold selectivity over p38β minimizes cross-reactivity. Ideal for respiratory inflammation models. Purchase high-purity (≥98%) material for reproducible results.

Molecular Formula C35H34ClN7O3S2
Molecular Weight 700.3 g/mol
CAS No. 1056164-52-3
Cat. No. B1679676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-03715455
CAS1056164-52-3
SynonymsPF-03715455;  PF 03715455;  PF03715455;  PF-3715455;  PF 3715455;  PF3715455.
Molecular FormulaC35H34ClN7O3S2
Molecular Weight700.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)NC(=O)NCC2=CC=CC=C2SC3=CN4C(=NN=C4C5=CC=CC=C5SCCO)C=C3)C6=CC(=C(C=C6)O)Cl
InChIInChI=1S/C35H34ClN7O3S2/c1-35(2,3)30-19-32(43(41-30)23-12-14-27(45)26(36)18-23)38-34(46)37-20-22-8-4-6-10-28(22)48-24-13-15-31-39-40-33(42(31)21-24)25-9-5-7-11-29(25)47-17-16-44/h4-15,18-19,21,44-45H,16-17,20H2,1-3H3,(H2,37,38,46)
InChIKeyVGEXRDWWPSGZDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-03715455 (CAS 1056164-52-3) Procurement Guide: Potent Inhaled p38 MAPK Inhibitor for Pulmonary Inflammation Research


PF-03715455 (compound 1ab) is an investigational inhaled p38 mitogen-activated protein (MAP) kinase inhibitor developed by Pfizer as a potential inhalation therapy for chronic obstructive pulmonary disease (COPD) and asthma [1]. The compound demonstrates sub-nanomolar potency against p38α MAPK (IC50 = 0.88 nM) with approximately 26-fold selectivity over p38β (IC50 = 23 nM) . As an inhaled agent specifically designed for pulmonary delivery, PF-03715455 was engineered with high intrinsic clearance and low oral bioavailability to minimize systemic exposure while maximizing local lung tissue concentrations [2]. The compound advanced to Phase 2 clinical evaluation in moderate to severe COPD and moderate to severe uncontrolled asthma [3].

Why PF-03715455 Cannot Be Substituted with Generic p38 Inhibitors: Formulation and Delivery Route Differentiation


Generic substitution of PF-03715455 with alternative p38 MAPK inhibitors is scientifically unsound due to critical differences in administration route, physicochemical properties, and therapeutic design intent. PF-03715455 was specifically engineered as an inhaled agent with a crystalline form suitable for powder inhalation, coupled with intentionally high intrinsic clearance and low oral bioavailability to achieve lung-targeted delivery with minimal systemic exposure [1]. In contrast, comparator p38 inhibitors such as PH-797804 and losmapimod were developed as oral agents, resulting in fundamentally different pharmacokinetic profiles and tissue distribution patterns [2]. Direct comparative clinical data demonstrate that inhaled PF-03715455 (20 mg) and oral PH-797804 (30 mg) produce distinct effects on local versus systemic inflammatory biomarkers in the LPS challenge model, confirming that route of administration directly impacts pharmacodynamic outcomes [3]. Furthermore, PF-03715455 exhibits a prolonged residence time in lung tissue following intratracheal administration in rats, a property not shared by orally administered p38 inhibitors [4]. These differences render cross-class substitution scientifically invalid for applications requiring pulmonary-targeted p38 inhibition.

PF-03715455 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against p38 Inhibitor Comparators


PF-03715455 vs. PH-797804: Direct Head-to-Head Comparison of Anti-Inflammatory Efficacy in Human LPS Challenge Model

In a randomized, double-blind, placebo-controlled crossover study in healthy subjects, inhaled PF-03715455 (20 mg single dose) was directly compared with oral PH-797804 (30 mg) for effects on LPS-induced airway inflammation. PF-03715455 significantly reduced sputum neutrophil percentage by 8.0% relative to placebo (p = 0.031), whereas PH-797804 produced a 15.3% reduction (p = 0.0001) [1]. Notably, PH-797804 significantly inhibited multiple inflammatory mediators (IL-6, MCP-1, MIP1β, CC16) in sputum supernatant, while PF-03715455 showed no significant effect on local sputum mediators, despite both compounds reducing plasma inflammatory biomarkers [1].

pulmonary pharmacology LPS challenge model neutrophilic inflammation

PF-03715455 p38α vs. p38β Isoform Selectivity: Comparative IC50 Values Across Commercial p38 Inhibitors

PF-03715455 demonstrates p38α IC50 = 0.88 nM and p38β IC50 = 23 nM, yielding a 26-fold selectivity window for the p38α isoform . This selectivity profile differs substantially from comparator p38 inhibitors. PH-797804 exhibits p38α IC50 = 26 nM and p38β IC50 = 102 nM (4-fold selectivity) . Losmapimod shows p38α pKi = 8.1 (IC50 ≈ 7.9 nM) and p38β pKi = 7.6 (IC50 ≈ 25 nM) (3-fold selectivity) . Skepinone-L, a selective p38α inhibitor, reports p38α IC50 = 5 nM .

kinase selectivity p38 MAPK isoforms in vitro pharmacology

PF-03715455 Whole Blood TNFα Inhibition: Comparative Potency in Human Whole Blood Assay

PF-03715455 potently inhibits LPS-induced TNFα production in human whole blood with an IC50 of 1.7 nM . This whole-blood functional activity is directly comparable to published data for other p38 inhibitors. The p38α/β inhibitor BIRB-796 (Doramapimod) demonstrates TNFα inhibition in human whole blood with an IC50 of approximately 18 nM under similar LPS-stimulated conditions [1].

ex vivo pharmacology TNFα inhibition LPS stimulation

PF-03715455 Lung Tissue Residence Time: Rat Intratracheal Biodistribution Compared to Plasma Kinetics

Following intratracheal administration of PF-03715455 solution in rats, the compound demonstrated rapid elimination from plasma but prolonged residence time in lung tissue [1]. While absolute lung half-life values were not reported in the abstract, the study explicitly notes a 'prolonged permanence of the drug in the lungs' that was attributed to 'slow absorption/poor permeability of the drug across airways epithelia' [1]. Plasma concentrations were quantifiable in the range of 0.08-100 ng/mL [1]. In contrast, oral p38 inhibitors such as PH-797804 and losmapimod undergo systemic distribution following oral absorption and are not designed for lung retention [2].

pulmonary pharmacokinetics tissue biodistribution inhalation drug delivery

PF-03715455 CYP Inhibition Profile: Moderate-to-Potent Inhibitor of Key CYP Isoforms

PF-03715455 exhibits a defined cytochrome P450 inhibition profile: moderate inhibitor of CYP1A2, CYP2C19, and CYP2D6; potent inhibitor of CYP2C9 and CYP3A4 . The compound was intentionally designed with high intrinsic clearance to minimize systemic exposure and reduce drug-drug interaction concerns in the context of inhaled delivery [1]. Comparatively, PH-797804 (oral p38 inhibitor) also demonstrates CYP inhibition but with systemic exposure due to oral administration; specific comparative IC50 values for CYP isoforms between PF-03715455 and PH-797804 are not publicly available [2].

drug metabolism CYP450 inhibition drug-drug interaction potential

PF-03715455 Research Applications: Validated Experimental Scenarios Based on Quantitative Differentiation Evidence


Pulmonary Inflammation Models Requiring Localized p38 Inhibition with Minimized Systemic Exposure

PF-03715455 is optimally suited for experimental models of pulmonary inflammation where lung-localized p38α inhibition is required. The compound's prolonged lung tissue residence following intratracheal administration, combined with rapid plasma elimination, enables sustained local target engagement while minimizing confounding systemic effects [1]. This is particularly valuable for rodent models of COPD, asthma, or LPS-induced neutrophilic airway inflammation where oral p38 inhibitors produce systemic biomarker modulation that may obscure interpretation of lung-specific pharmacology [2]. Researchers should note that PF-03715455's 8.0% reduction in sputum neutrophils in human LPS challenge studies (vs. 15.3% for oral PH-797804) indicates differential local anti-inflammatory activity that may be model-dependent [2].

Isoform-Specific p38α Signaling Studies Requiring High Potency and Defined Selectivity

PF-03715455's sub-nanomolar p38α IC50 (0.88 nM) and 26-fold selectivity over p38β enable precise pharmacological dissection of p38α-dependent signaling pathways with minimal p38β cross-reactivity . This selectivity profile is particularly advantageous compared to pan-p38 inhibitors or compounds with lower selectivity ratios (e.g., PH-797804 with 4-fold selectivity) . Applications include in vitro studies of p38α-mediated cytokine production, MAPK pathway analysis, and investigations of p38α-specific functions in inflammatory cell types. The compound's whole-blood TNFα inhibition IC50 of 1.7 nM confirms functional activity in physiologically relevant matrices .

Comparative Pharmacology Studies: Inhaled vs. Oral p38 Inhibitor Benchmarking

PF-03715455 serves as a validated benchmark compound for inhaled p38 inhibition in studies comparing delivery route-dependent pharmacology. The published head-to-head clinical study directly comparing PF-03715455 (inhaled 20 mg) with PH-797804 (oral 30 mg) provides a robust quantitative framework for interpreting experimental results involving these compounds [2]. Researchers can leverage the differential effects on sputum vs. plasma biomarkers (PF-03715455: plasma biomarker inhibition without sputum mediator effects; PH-797804: both plasma and sputum inhibition) to calibrate expectations for local vs. systemic anti-inflammatory activity in their own experimental systems [2].

Drug Metabolism and CYP Interaction Studies in Pulmonary Delivery Context

PF-03715455's defined CYP inhibition profile (moderate for CYP1A2/CYP2C19/CYP2D6; potent for CYP2C9/CYP3A4) enables its use as a reference compound in drug-drug interaction studies focused on inhaled therapeutics . The compound's intentional design for high intrinsic clearance and low oral bioavailability provides a model system for investigating how pulmonary-first-pass metabolism differs from hepatic clearance for systemically administered kinase inhibitors [1]. Validated LC-MS/MS methods for PF-03715455 quantification in plasma and lung tissue (range 0.08-100 ng/mL) are available for researchers conducting pharmacokinetic studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-03715455

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.